N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
CAS No.: 1020053-94-4
Cat. No.: VC2619286
Molecular Formula: C16H17FN2O3
Molecular Weight: 304.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1020053-94-4 |
---|---|
Molecular Formula | C16H17FN2O3 |
Molecular Weight | 304.32 g/mol |
IUPAC Name | N-(5-amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide |
Standard InChI | InChI=1S/C16H17FN2O3/c1-21-8-9-22-13-5-2-11(3-6-13)16(20)19-15-10-12(18)4-7-14(15)17/h2-7,10H,8-9,18H2,1H3,(H,19,20) |
Standard InChI Key | JESGLVAVPMWRJQ-UHFFFAOYSA-N |
SMILES | COCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Canonical SMILES | COCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Introduction
Chemical Structure and Identification
Structural Composition
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide features a complex molecular architecture consisting of three main components: a fluorophenyl ring with an amino group at position 5, a benzamide linkage, and a methoxyethoxy substituent at position 4 of the benzamide phenyl ring. This structure combines features observed in related compounds such as N-(5-Amino-2-fluorophenyl)benzamide and N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide .
Chemical Identifiers
Based on structural analysis and comparison with similar compounds, the following chemical identifiers can be extrapolated:
Identifier Type | Value |
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Molecular Formula | C₁₆H₁₇FN₂O₃ |
Molecular Weight | Approximately 304.32 g/mol |
CAS Number | Not specifically assigned in available literature |
IUPAC Name | N-(5-amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide |
The molecular weight and formula are derived by comparison with the closely related compound N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, which has identical atomic composition but different substitution pattern.
Physicochemical Properties
Physical Characteristics
The compound would most likely exist as a crystalline solid at room temperature, similar to structurally related benzamide derivatives. The presence of both hydrogen bond donors (amino and amide groups) and acceptors (carbonyl, ether, and amino groups) suggests moderate to good water solubility, though the fluorine and aromatic components contribute hydrophobic characteristics .
Chemical Reactivity
The reactive centers in this molecule include:
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The amino group at position 5 of the fluorophenyl ring, which can participate in nucleophilic reactions, form salts with acids, or undergo acylation
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The amide linkage, which provides stability but can be hydrolyzed under harsh conditions
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The methoxyethoxy chain, which contains ether linkages susceptible to cleavage with strong acids
The fluorine atom likely enhances the compound's metabolic stability and may influence protein binding characteristics .
Synthesis and Preparation
Purification Methods
Standard purification techniques applicable to this compound likely include:
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Recrystallization from appropriate solvent systems
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Column chromatography on silica gel
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Preparative HPLC for high-purity isolation
Structural Analogs and Comparisons
Related Compounds
Several structurally related compounds provide context for understanding the target molecule:
Structure-Activity Relationship Considerations
The specific positioning of functional groups in N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide would likely influence its biological activities:
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The para-substitution pattern (position 4) of the methoxyethoxy group may provide different conformational preferences compared to ortho-substitution (position 2)
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The fluorine atom enhances metabolic stability and may influence receptor binding through electronic effects
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The amino group serves as a hydrogen bond donor and may participate in key binding interactions
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The flexible methoxyethoxy chain increases solubility and provides additional hydrogen bond acceptors
Research Methods and Techniques
Analytical Characterization
Standard techniques for characterization of N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
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High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy
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X-ray crystallography (if crystalline material is obtained)
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Elemental analysis
Computational Studies
Molecular modeling approaches would provide insights into:
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Conformational preferences of the flexible methoxyethoxy chain
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Electrostatic potential maps highlighting potential binding interactions
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Docking studies with potential biological targets
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Prediction of physicochemical properties
Future Research Directions
Structure Optimization
Future research might focus on systematic modifications to enhance specific properties:
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Varying the position of the amino group on the fluorophenyl ring
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Exploring alternative ether linkers beyond methoxyethoxy
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Introducing additional substituents to modulate electronic properties
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Investigating bioisosteric replacements for the fluorine atom
Biological Screening
Comprehensive biological evaluation would be valuable to assess:
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Receptor binding profiles
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Enzyme inhibition potentials
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Anti-inflammatory and anticancer activities
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Structure-activity relationships through analog comparison
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